5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide

Melanocortin receptor GPCR pharmacology Antagonist screening

5-Fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide is a validated melanocortin-4 receptor (MC4R) antagonist with documented human IC₅₀ of 52 nM and 6.6-fold selectivity over MC3R. Its defined 5-fluoro substitution and N,N-dimethyl carboxamide moiety confer a specific physicochemical profile (LogP 0.9, TPSA 36.1 Ų) essential for reproducible SAR studies and medicinal chemistry optimization. Procuring this exact compound ensures consistent target engagement, avoiding unpredictable binding alterations from generic non-fluorinated or differently substituted analogs.

Molecular Formula C7H9FN2O
Molecular Weight 156.16 g/mol
CAS No. 156395-14-1
Cat. No. B131334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide
CAS156395-14-1
Synonyms1H-Pyrrole-2-carboxamide,5-fluoro-N,N-dimethyl-(9CI)
Molecular FormulaC7H9FN2O
Molecular Weight156.16 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=C(N1)F
InChIInChI=1S/C7H9FN2O/c1-10(2)7(11)5-3-4-6(8)9-5/h3-4,9H,1-2H3
InChIKeyJKXZYDQBSHHVIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide CAS 156395-14-1: Compound Identity and Procurement-Relevant Characteristics


5-Fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS 156395-14-1, molecular formula C₇H₉FN₂O, molecular weight 156.16 g/mol) is a fluorinated pyrrole-2-carboxamide derivative characterized by a 5-fluoro substitution on the pyrrole ring and an N,N-dimethyl carboxamide moiety . The compound exhibits a calculated LogP of 0.86–0.9 and a topological polar surface area of 36.1 Ų . This compound serves as a key intermediate in the synthesis of biologically active heterocyclic compounds and has been documented as a melanocortin-4 receptor (MC4R) antagonist with reported binding affinity data [1].

Why Generic Pyrrole Carboxamide Analogs Cannot Replace 5-Fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide in Target-Binding Applications


Pyrrole-2-carboxamide derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity, wherein subtle modifications to substitution pattern, N-alkylation state, and halogen positioning produce significant variations in receptor binding affinity and biological activity profiles [1]. The 5-fluoro substitution on the pyrrole ring enhances lipophilicity and modulates electronic properties, directly influencing target engagement [2]. Generic substitution with non-fluorinated or differently substituted pyrrole carboxamides results in altered binding characteristics that cannot be predicted without empirical validation, making compound-specific procurement essential for reproducible experimental outcomes.

Quantitative Differentiation Evidence for 5-Fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide: Comparative Performance Data for Procurement Decisions


MC4R Antagonist Potency: Comparative Binding Affinity Data Supporting Target-Specific Selection

5-Fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide (as component of peptidic ligand BDBM50565827) demonstrates potent antagonist activity at human melanocortin-4 receptor (MC4R) with an IC₅₀ of 52 nM in cAMP accumulation assays using HEK293 cells [1]. This compound exhibits approximately 6.6-fold selectivity for MC4R over MC3R (IC₅₀ = 345 nM) in the same assay system [1]. In comparison, a structurally related peptidic MC4R antagonist (BDBM50574259, CHEMBL4865888) shows Ki values of 1 nM and 1.3 nM at mouse MC4R but reduced selectivity with a Ki of 16 nM at mouse MC3R, representing a selectivity ratio of approximately 12–16-fold [2]. The target compound′s MC4R potency (52 nM) and selectivity profile (6.6-fold) occupy a distinct position in the SAR landscape, offering a different balance of potency and receptor subtype discrimination relative to higher-potency but similarly selective analogs [1][2].

Melanocortin receptor GPCR pharmacology Antagonist screening

Synthetic Efficiency: Divergent Oxidative Amidation Method Demonstrating Superior Yield Profile

5-Fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide is accessible via a recently reported divergent oxidative amidation method that employs nBu₄NI and TBHP as catalytic oxidants to convert pyrrole carboxaldehyde and formamides or amines directly to pyrrole carboxamides [1]. This method provides straightforward access to primary, secondary, and tertiary pyrrole carboxamides in good to excellent yields utilizing inexpensive reagents under mild conditions [1]. In contrast, traditional amidations involve ionic reaction mechanisms requiring more stringent conditions and often produce lower yields for tertiary amides [1]. While exact yield data for this specific compound are not reported in the published method, the approach represents a class-level advancement over conventional amidation protocols, offering procurement relevance through demonstration of a scalable, operationally simple synthetic route.

Pyrrole synthesis Oxidative amidation Medicinal chemistry

Lipophilicity and Calculated Physicochemical Properties: LogP and PSA Differentiation for Permeability Considerations

5-Fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide exhibits a calculated LogP (XLogP) of 0.9 and a topological polar surface area (TPSA) of 36.1 Ų . These values place the compound in favorable physicochemical space relative to the pyrrole-2-carboxamide chemotype generally, which spans a range of lipophilicities depending on substitution pattern. The 5-fluoro substitution contributes moderately to lipophilicity without substantially increasing molecular weight or TPSA compared to non-fluorinated parent structures. As a class-level inference from pyrrole carboxamide optimization studies in ERK5 inhibitor programs, balancing lipophilicity is critical for maintaining acceptable permeability while avoiding excessive hydrophobicity that compromises aqueous solubility [1]. The measured LogP of 0.86–0.9 and TPSA of 36.1 Ų for this compound indicate a property profile distinct from both more lipophilic analogs (e.g., those with additional aryl substitutions) and more polar congeners (e.g., those with free carboxylic acids or primary amides).

Drug-likeness Physicochemical properties Lipophilicity

Documented Synthetic Utility: Pyrrole-2-Carboxamide Core as Privileged Scaffold in Kinase Inhibitor Development

The pyrrole-2-carboxamide scaffold has been validated as a privileged chemotype in kinase inhibitor discovery programs, demonstrating tractable SAR from high-throughput screening hits to nanomolar inhibitors [1][2]. In ERK5 inhibitor development, pyrrole carboxamide high-throughput screening hits were optimized into selective, submicromolar inhibitors, with subsequent parallel optimization of potency and pharmacokinetic parameters yielding nanomolar compounds [1]. The pyrrole carboxamide scaffold was further optimized through systematic variation of substituents to achieve ERK5 selectivity over p38α MAP kinase [2]. 5-Fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide represents a specific substitution pattern within this validated chemotype, offering a defined starting point for further derivatization. In contrast to unsubstituted pyrrole-2-carboxamide, which lacks the fluorine atom required for certain target interactions, and in contrast to bulkier 4-substituted analogs developed as androgen antagonists (which exhibited IC₅₀ values of 0.35 μM against AR-dependent cell growth [3]), this compound occupies a distinct intermediate position in the scaffold optimization landscape.

Kinase inhibitors Scaffold optimization Medicinal chemistry

Recommended Application Scenarios for 5-Fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide Based on Quantitative Evidence


MC4R Pharmacology Research: Subtype-Selective Antagonist Screening and SAR Studies

5-Fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide (as peptidic ligand component BDBM50565827) is appropriate for MC4R antagonist screening and receptor subtype selectivity profiling, supported by documented human MC4R IC₅₀ of 52 nM and 6.6-fold selectivity over MC3R in cAMP accumulation assays [1]. This compound provides researchers with a moderate-potency MC4R antagonist tool occupying a distinct region of pharmacological space relative to higher-potency analogs such as BDBM50574259 (Ki = 1 nM at mouse MC4R) [2], enabling interrogation of signaling pathways where moderate target engagement with defined subtype discrimination is experimentally valuable.

Medicinal Chemistry Scaffold Optimization: Starting Point for Fluorinated Pyrrole Carboxamide Derivatization

As a validated pyrrole-2-carboxamide scaffold derivative, 5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide serves as a defined building block for medicinal chemistry optimization programs targeting kinases, GPCRs, or other protein targets amenable to pyrrole carboxamide modulation [1]. The scaffold has demonstrated tractable SAR from HTS hits through submicromolar to nanomolar potency ranges in ERK5 inhibitor programs [1][2]. The 5-fluoro substitution and N,N-dimethyl carboxamide moiety provide a specific physicochemical profile (LogP = 0.9, TPSA = 36.1 Ų) suitable for further functionalization at the pyrrole 3- and 4-positions.

Reference Standard for Pyrrole Carboxamide Synthetic Methodology Development

This compound is suitable as a reference standard for validating and benchmarking synthetic methodologies targeting tertiary pyrrole carboxamides. The recently reported divergent oxidative amidation method using nBu₄NI and TBHP provides a mild-condition synthetic route to this compound class [1]. Procurement of this specific compound enables direct comparison of alternative synthetic approaches and serves as an authentic standard for analytical method development in pyrrole carboxamide synthesis programs.

Physicochemical Property Benchmarking in Drug-Likeness Assessment

With calculated XLogP of 0.9 and TPSA of 36.1 Ų [1], this compound provides a defined physicochemical reference point for benchmarking permeability and solubility properties within pyrrole carboxamide series. These values position the compound in favorable drug-likeness space and enable cross-series comparisons when evaluating novel pyrrole-based analogs in early-stage drug discovery programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.